5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one
Description
Structural Characterization and Isotopic Labeling
This compound is characterized by its unique isotopic composition, where seventeen hydrogen atoms in the octyl chain have been systematically replaced with deuterium atoms. The compound bears the Chemical Abstracts Service registry number 1189719-53-6 and possesses the molecular formula C11HD17ClNOS. This isotopic labeling strategy specifically targets the aliphatic octyl substituent while preserving the heterocyclic isothiazolinone core structure that is responsible for the compound's biological activity.
The structural framework consists of a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with a chlorine substituent at the 5-position and the deuterated octyl group attached to the nitrogen atom at the 2-position. The presence of deuterium isotopes in the octyl chain provides a distinctive mass spectral signature that facilitates identification and quantification in analytical applications. Deuterium labeled compounds are becoming increasingly important in research and development due to their unique properties and applications, as these isotopically labeled compounds have one or more hydrogen atoms replaced with deuterium, making them ideal for a range of applications in pharmaceuticals, agrochemicals, biochemistry, and more.
The isothiazolinone ring system represents a critical structural feature that determines the compound's chemical reactivity and biological properties. The synthesis of isothiazolinone derivatives typically involves cyclization reactions of appropriate precursor molecules, with various synthetic protocols documented in the literature for related compounds. The incorporation of deuterium labeling does not fundamentally alter the electronic properties of the molecule but provides enhanced analytical capabilities through the kinetic isotope effect and mass spectrometric differentiation.
Physicochemical Properties and Stability
The physicochemical properties of this compound reflect both its isothiazolinone core structure and the influence of deuterium substitution. The compound exhibits a molecular weight of 264.89 atomic mass units, representing an increase of approximately 17 mass units compared to its non-deuterated analog due to the replacement of hydrogen with deuterium atoms. However, conflicting molecular weight data exists in the literature, with some sources reporting 247.78472 atomic mass units, which may reflect different analytical methods or purity considerations.
Solubility characteristics demonstrate the compound's compatibility with various organic solvent systems. The molecule exhibits solubility in chloroform, dichloromethane, dimethyl sulfoxide, and methanol, indicating its hydrophobic nature consistent with the extended octyl chain and aromatic heterocyclic core. These solubility properties are crucial for analytical applications and synthetic manipulations involving the compound.
Storage stability requirements underscore the compound's sensitivity to environmental conditions. Optimal storage conditions involve maintenance at negative four degrees Celsius for short-term storage periods of one to two weeks, with extended storage requiring temperatures of negative twenty degrees Celsius for periods up to two years. These storage requirements reflect the potential for degradation under ambient conditions and emphasize the need for careful handling protocols.
The stability profile of deuterated compounds generally benefits from the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, which can influence metabolic stability and degradation pathways. This isotope effect can result in altered pharmacokinetic properties, typically with reduced clearance rates and extended half-lives, although such considerations extend beyond the scope of fundamental chemical properties.
Comparative Analysis with Non-Deuterated Isothiazolinones
Comparative analysis between this compound and its non-deuterated counterpart 5-Chloro-2-n-octyl-4-isothiazolin-3-one reveals both similarities and differences that arise from isotopic substitution. The non-deuterated compound, bearing CAS number 26530-24-5, serves as the structural template for the deuterated derivative. Both compounds share identical electronic structures and chemical connectivity, with the primary distinction being the mass difference introduced by deuterium substitution.
The non-deuterated 5-Chloro-2-n-octyl-4-isothiazolin-3-one belongs to a broader family of isothiazolinone biocides that includes related compounds such as 2-methylisothiazol-3-one, 5-chloro-2-methyl-4-isothiazolin-3-one, and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one. The synthesis of these compounds typically involves cyclization reactions of thioacrylamides or dithiopropionamides, with various protocols documented for industrial production.
Chemical reactivity patterns remain fundamentally similar between deuterated and non-deuterated isothiazolinones, as the isotopic substitution primarily affects vibrational frequencies and bond strengths rather than electronic properties. The antimicrobial activity of isothiazolinones is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites, through the formation of mixed disulfides. This mechanism of action is preserved in the deuterated derivative, maintaining its efficacy as a biocide and preservative.
| Compound | CAS Number | Molecular Weight | Deuterium Content |
|---|---|---|---|
| 5-Chloro-2-n-octyl-4-isothiazolin-3-one | 26530-24-5 | ~247.8 g/mol | None |
| This compound | 1189719-53-6 | 264.89 g/mol | 17 deuterium atoms |
The analytical advantages of deuterium labeling become particularly evident in mass spectrometric applications, where the mass shift facilitates identification and quantification of the labeled compound in complex matrices. The kinetic isotope effect associated with deuterium substitution can also provide insights into reaction mechanisms and metabolic pathways, making deuterated analogs valuable tools for mechanistic studies. Furthermore, the use of deuterium labeling can increase the selectivity, potency, and metabolic stability of compounds, contributing to their effectiveness in research applications.
Phototransformation studies conducted on related isothiazolinone compounds demonstrate the environmental fate of these molecules under natural conditions. For instance, the phototransformation of Sea-Nine 211 in natural waters shows varying degradation rates depending on the composition of the irradiated media, with simulated solar irradiation resulting in significant concentration declines over extended exposure periods. Such environmental considerations apply to both deuterated and non-deuterated isothiazolinones, although the deuterium substitution may influence degradation kinetics through isotope effects.
Properties
IUPAC Name |
5-chloro-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXFIUOGSODQW-OISRNESJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=O)C=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The introduction of a deuterated n-octyl-d17 group into the isothiazolinone core requires precise deuteration at the alkyl chain. Patent CN110041288A demonstrates the use of deuterated amides and thionyl chloride to achieve isotopic labeling. For example, 3,3'-dimercaptodipropionic acid is treated with deuterated reagents (e.g., DMF-d7) under nitrogen atmosphere, followed by thionyl chloride-mediated cyclization to form the deuterated intermediate .
Critical parameters include:
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Deuterium source : Deuterated solvents (e.g., D2O) or reagents (e.g., NaBD4) ensure high isotopic enrichment.
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Reaction temperature : Maintaining temperatures below 30°C prevents deuterium loss via proton exchange .
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Catalysts : N,N-Dimethylformamide (DMF) accelerates reaction rates without compromising isotopic integrity .
A comparative analysis of deuteration efficiency is shown below:
Cyclization and Isothiazolinone Core Formation
The isothiazolinone ring is constructed via cyclocondensation of deuterated intermediates. Patent CN102786491A describes using N-methyl-3-mercaptopropionamide with halogenating agents (e.g., Cl2) in dichloromethane at 5–15°C to form 2-methyl-4-isothiazolin-3-one . Adapting this for the deuterated octyl variant involves substituting the methyl group with n-octyl-d17 .
Key steps:
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Thiol-disulfide interchange : Reacting deuterated 3,3'-dithiodipropionamide with sulfuryl chloride (SO2Cl2) generates the reactive sulfenyl chloride intermediate .
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Cyclization : Intramolecular attack of the sulfenyl chloride on the adjacent amide group forms the isothiazolinone ring .
Example protocol from KR940002712B1:
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Reagents : Deuterated n-octylamine (1 mol), 3,3'-dithiodipropionic acid (1.2 mol), SO2Cl2 (2.5 mol).
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Conditions : Dichloromethane solvent, 0–5°C, 12-hour reaction.
Chlorination at the 5-Position
Selective chlorination of the isothiazolinone ring at the 5-position is achieved using chlorine gas or sulfonyl chloride . Patent CN102786491A highlights chlorine gas as the preferred agent, yielding ≤50 ppm CIT byproduct . For the deuterated compound, optimal conditions include:
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Temperature : 10–20°C to avoid side reactions.
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Catalyst : Alkali metal iodides (e.g., KI) enhance chlorination efficiency .
Mechanism : Electrophilic chlorination occurs via a radical pathway, with KI catalyzing Cl2 dissociation into Cl- radicals . The deuterated octyl group’s electron-donating effect slightly reduces chlorination rates compared to non-deuterated analogs .
Purification and Byproduct Management
Residual 5-chloro-2-methyl-4-isothiazolin-3-one (CIT) is a common byproduct due to methyl group chlorination. Patent CN102786491A reports CIT levels below 50 ppm using neutralization with sodium bicarbonate and solvent washing . For the deuterated compound, additional steps are required:
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Crystallization : Deuterated CIT is less soluble in dichloromethane, enabling selective precipitation.
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Chromatography : Silica gel chromatography removes trace impurities while preserving isotopic purity .
Analytical Validation
Isotopic purity is verified via mass spectrometry and NMR:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazolinones.
Scientific Research Applications
Chemistry
- Model Compound : It serves as a model compound for studying isothiazolinone chemistry and reaction mechanisms, allowing researchers to explore the behavior of similar compounds under various conditions.
Biology
- Antimicrobial Studies : The compound is extensively investigated for its antimicrobial properties, making it a candidate for controlling microbial growth in laboratory settings. Its mechanism involves disrupting essential cellular processes, particularly targeting enzymes involved in cell wall synthesis, leading to cell lysis and death.
Medicine
- Therapeutic Potential : Researchers are exploring its potential therapeutic applications, including the development of new antimicrobial agents. The deuterium labeling allows for detailed studies of its interactions with biological targets, enhancing our understanding of its efficacy and safety.
Industrial Applications
5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one finds extensive use in various industries:
- Preservatives : It is utilized as a preservative in personal care products, paints, coatings, and emulsions due to its effective antimicrobial properties.
- Biocides : The compound is incorporated into biodiesel formulations to inhibit microbial growth, thereby extending the shelf life and performance of biodiesel fuels.
Safety and Environmental Considerations
While this compound is effective as an antimicrobial agent, it also poses certain safety risks:
- Toxicity : It has been identified as harmful by inhalation or skin contact. Proper safety measures must be taken when handling this compound.
- Environmental Impact : Studies indicate potential risks associated with its application in marine environments, particularly concerning non-target organisms. This highlights the need for careful assessment of its environmental impact when used in antifouling applications.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound effectively inhibited the growth of various pathogenic microorganisms in laboratory settings. The compound's rapid action was noted, with significant reductions in microbial viability observed within minutes of exposure.
Case Study 2: Biodiesel Applications
Research on the use of this compound as a biocide in biodiesel revealed that it significantly inhibited microbial growth without adversely affecting the fuel's properties. This application underscores its importance in enhancing the stability and longevity of biodiesel products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one involves the inhibition of microbial growth by disrupting essential cellular processes. The compound targets enzymes and proteins involved in cell wall synthesis, leading to cell lysis and death. The deuterium-labeled structure allows for detailed studies of its interaction with biological targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Property | 5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one | 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | 4,5-Dichloro-2-methylisothiazol-3-one (DCMIT) |
|---|---|---|---|
| CAS Number | 1189719-53-6 | 26172-55-4 | 55965-84-9 |
| Molecular Formula | C₁₁D₁₇ClNOS | C₄H₄ClNOS | C₄H₂Cl₂NOS (mixture with 2-methyl isomer, 3:1) |
| Molecular Weight | Not explicitly reported | 149.60 g/mol | 184.04 g/mol (mixture) |
| Substituent | n-Octyl-d17 | Methyl | Methyl + additional Cl at 4-position |
| Flash Point | Likely higher due to deuterated chain | -20°C | Not reported |
| Storage Temperature | Not reported | -18°C | Not reported |
Key Observations :
Key Observations :
Regulatory and Handling Considerations
| Aspect | This compound | CMIT | DCMIT |
|---|---|---|---|
| Regulatory Status | Likely subject to similar biocide regulations | Regulated under EU20091223 | Restricted in cosmetics (EU Regulation 2023/15) |
| Handling Precautions | Not reported | Use respiratory protection, impermeable gloves | Avoid skin contact; use fume hoods |
Key Observations :
- CMIT’s safety protocols include rigorous skin protection and ventilation due to its high toxicity .
Biological Activity
5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one, a member of the isothiazolinone family, has garnered attention for its biological activity, particularly as an antimicrobial agent. This compound is structurally related to other isothiazolinones, which are widely used in various industrial applications, including as biocides and preservatives.
- Molecular Formula : C11H18ClNOS
- Molecular Weight : 247.78 g/mol
- CAS Number : 26530-24-5
The biological activity of this compound primarily revolves around its ability to disrupt cellular processes in microorganisms. Isothiazolinones, including this compound, function by inhibiting key enzymes and disrupting cellular membranes, leading to cell death.
Antimicrobial Activity
Research indicates that isothiazolinones exhibit potent antibacterial properties. For instance, studies have shown that 2-n-Octyl-4-isothiazolin-3-one (OIT), a closely related compound, significantly affects bacterial cell viability by inducing oxidative stress and damaging cellular components . The mechanism involves:
- Inhibition of Enzymatic Activity : Isothiazolinones can inhibit enzymes critical for microbial metabolism.
- Membrane Disruption : They alter membrane permeability, leading to leakage of cellular contents.
Case Studies on Toxicity
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Aquatic Toxicity : A study on the chronic toxicity of DCOIT (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one) demonstrated significant impacts on the Pacific white shrimp (Litopenaeus vannamei). Exposure to concentrations as low as 15 µg/L resulted in altered gene expression related to metabolism and growth inhibition .
Concentration (µg/L) Survival Rate (%) Weight Gain (%) Notable Effects 0 100 100 Control 3 95 95 Mild effects 15 70 60 Metabolic changes 30 40 30 High mortality - Human Health Risks : Allergic contact dermatitis has been reported in individuals exposed to products containing isothiazolinones. Three cases highlighted the potential for skin sensitization due to exposure to biocides containing these compounds .
In Vitro Studies
Recent in vitro studies have focused on the effects of OIT on human endothelial cells. The findings revealed that OIT treatment led to:
- Apoptosis Induction : Activation of caspase-3 was observed, indicating programmed cell death .
- Mitochondrial Dysfunction : Alterations in mitochondrial dynamics were noted, contributing to impaired bioenergetic function.
Key Findings from In Vitro Studies
| Treatment (µM) | Caspase-3 Activity (relative units) | Mitochondrial Function Impairment (%) |
|---|---|---|
| Control | Baseline | 0 |
| 5 | Increased | 20 |
| 25 | Significantly increased | 60 |
Environmental Impact
The environmental persistence and toxicity of isothiazolinones raise concerns regarding their use in industrial applications. The compound's ability to bioaccumulate in aquatic organisms necessitates careful consideration of its environmental impact.
Q & A
Q. What are the recommended safety protocols for handling 5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (e.g., EN 374-certified) and eye/face protection to avoid skin/eye contact. Ensure adequate ventilation or respiratory protection if exposure limits are exceeded. Store separately from drains or water sources to prevent environmental contamination. Post-experiment waste must be segregated and processed by certified waste management services to mitigate ecological risks .
Q. How can researchers verify the structural integrity of deuterated n-octyl chains in this compound?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy, specifically -NMR, to confirm deuterium incorporation in the n-octyl chain. Compare spectral data with non-deuterated analogs (e.g., 5-Chloro-2-methyl-4-isothiazolin-3-one, CAS 26172-55-4) to validate isotopic purity. Mass spectrometry (MS) can further corroborate molecular weight differences due to deuterium substitution .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer : A common approach involves chlorination of the precursor 2-(n-octyl-d17)-4-isothiazolin-3-one under controlled conditions (e.g., using or ). Optimize reaction temperature (typically 25–50°C) and stoichiometry to minimize side products like over-chlorinated derivatives. Purification via column chromatography or recrystallization ensures high yield and purity .
Advanced Research Questions
Q. How does the deuterated n-octyl-d17 group influence the compound’s bioactivity compared to non-deuterated analogs?
- Methodological Answer : Conduct comparative bioassays (e.g., minimum inhibitory concentration (MIC) tests) against marine biofouling organisms or microbial strains. For example, DCOIT (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one) exhibits MIC values of 4–32 µg/mL against Staphylococcus aureus and Saccharomyces cerevisiae. Deuterated analogs may show altered pharmacokinetics due to isotope effects, which can be quantified via time-kill assays and metabolic stability studies .
Q. What analytical strategies resolve contradictions in environmental persistence data for halogenated isothiazolinones?
- Methodological Answer : Use high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products in simulated environmental matrices (e.g., seawater or sediment). Compare half-life () values under varying pH, UV exposure, and microbial activity. For instance, conflicting data on hydrolytic stability may arise from differences in experimental conditions (e.g., buffer composition or temperature), necessitating standardized OECD guidelines for reproducibility .
Q. How can researchers optimize the compound’s selectivity for marine antifouling applications while minimizing non-target toxicity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified alkyl chains or halogenation patterns. For example, replacing the n-octyl group with methoxypropyl (MIC: 16 µg/mL vs. S. aureus) reduces toxicity to non-target species. Pair in vitro assays (e.g., algal growth inhibition) with computational modeling (e.g., molecular docking) to predict binding affinity to target enzymes like bacterial thioredoxin reductase .
Q. What spectroscopic techniques are critical for characterizing degradation pathways of this compound under oxidative stress?
- Methodological Answer : Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates during UV-induced degradation. Fourier-transform infrared (FTIR) spectroscopy can identify bond cleavage (e.g., C-Cl or C-S bonds). Couple these with gas chromatography-mass spectrometry (GC-MS) to profile volatile degradation byproducts, such as chlorinated alkanes or sulfonic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
